molecular formula C20H21N3O3S B2900458 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide CAS No. 921550-54-1

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide

Cat. No. B2900458
CAS RN: 921550-54-1
M. Wt: 383.47
InChI Key: XMEOMBZYEXZJRE-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide is not fully understood. However, it is believed to exert its effects by binding to specific target proteins or enzymes and inhibiting their activity.
Biochemical and Physiological Effects:
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of certain cancer cells and promote apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide. One potential area of research is its use as a potential therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another area of research is the development of new synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential targets.

Synthesis Methods

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide involves the reaction between 2-phenylethanesulfonyl chloride and 6-oxo-3-phenylpyridazine-1(6H)-ethylamine in the presence of a base. The resulting product is a white solid with a melting point of 215-217°C.

Scientific Research Applications

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-20-12-11-19(18-9-5-2-6-10-18)22-23(20)15-14-21-27(25,26)16-13-17-7-3-1-4-8-17/h1-12,21H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEOMBZYEXZJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide

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